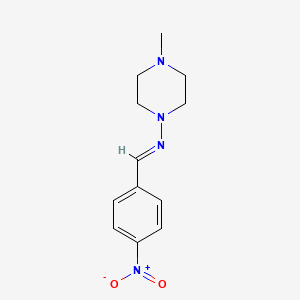

![molecular formula C14H9ClFN5S B5589495 4-[(2-chloro-6-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589495.png)

4-[(2-chloro-6-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to the one , typically involves multi-step reactions starting from precursors like isonicotinic acid hydrazide or other suitable starting materials. These processes may involve the reaction with carbon disulfide, ethyl bromide, and various aldehydes to form the core triazole structure, followed by modifications to introduce specific substituents such as the 2-chloro-6-fluorobenzylidene group (Bayrak et al., 2009).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including detailed analyses of bond lengths, angles, and tautomeric forms, can be extensively studied using techniques like X-ray crystallography and density functional theory (DFT) calculations. These studies reveal the planarity of the triazole ring and its dihedral angles with substituted phenyl rings, providing insights into the molecular geometry that might influence biological activity (Srivastava et al., 2016).

Chemical Reactions and Properties

Triazole compounds, including the target compound, can undergo various chemical reactions, reflecting their reactivity and interaction potential. These reactions may include transformations with primary and secondary amines, forming Mannich bases, and interactions leading to different antimicrobial and potentially anticancer activities. The reactivity is influenced by the substituents on the triazole ring, which can alter the compound's electronic and steric properties, affecting its biological activity (Bayrak et al., 2009).

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has demonstrated the antimicrobial potential of 1,2,4-triazole derivatives. A study by Bayrak et al. (2009) highlighted the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. These compounds, including variations similar to the chemical , showed good to moderate antimicrobial activity, indicating their potential as antibacterial and antifungal agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Corrosion Inhibition

Triazole derivatives have also been found to act as effective corrosion inhibitors. Ansari, Quraishi, and Singh (2014) synthesized Schiff’s bases of pyridyl substituted triazoles and investigated their corrosion inhibition capabilities for mild steel in hydrochloric acid solution. These compounds demonstrated significant inhibition efficiency, suggesting their potential use in protecting metals from corrosion (Ansari, Quraishi, & Singh, 2014).

Molecular Interactions and Structural Analysis

The structural analysis and intermolecular interactions of 1,2,4-triazole derivatives have been explored through various techniques. Shukla et al. (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, analyzing their crystal structures and intermolecular interactions. This study provides insights into the molecular behavior of such compounds, which is crucial for drug design and materials science (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Computational and Theoretical Studies

Further, computational and theoretical analyses have been employed to understand the properties and activities of triazole derivatives. Kumar et al. (2021) conducted conformational analysis and density functional theory (DFT) investigations on two triazole derivatives, providing insights into their chemical reactivity and potential inhibitory activity against tuberculosis. Such studies are instrumental in predicting the biological activities of new compounds and guiding the synthesis of pharmaceutical agents (Kumar, Mary, Serdaroğlu, & Rad, 2021).

Safety and Hazards

Sigma-Aldrich provides “4-[(2-chloro-6-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol” as part of a collection of rare and unique chemicals. They do not provide specific safety and hazard information for this product . Therefore, it is the buyer’s responsibility to confirm product identity and/or purity .

properties

IUPAC Name |

4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFN5S/c15-11-4-1-5-12(16)10(11)8-18-21-13(19-20-14(21)22)9-3-2-6-17-7-9/h1-8H,(H,20,22)/b18-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINWBRXKHDWPDA-QGMBQPNBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NN2C(=NNC2=S)C3=CN=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-chloro-6-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5589416.png)

![[rel-(3R,4R)-1-[3-(2-aminoethyl)benzyl]-4-(1-azepanylmethyl)-3-pyrrolidinyl]methanol dihydrochloride](/img/structure/B5589422.png)

![1-{1-[3-(2-furyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}-4-methylpiperazine](/img/structure/B5589431.png)

methanone](/img/structure/B5589441.png)

![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-8-fluoro-4(1H)-quinolinone](/img/structure/B5589448.png)

![8-methoxy-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5589467.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5589469.png)

![methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B5589477.png)

![N-[4-(aminosulfonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5589494.png)

![N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5589504.png)

![3-[(4-methylphenyl)thio]dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5589512.png)

![ethyl 2-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B5589517.png)